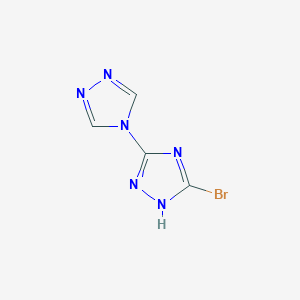

5-Bromo-2H-3,4'-bi-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN6/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOAWPXZEKNMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2h 3,4 Bi 1,2,4 Triazole

Strategic Approaches to the Bi-1,2,4-triazole Core Formation

The construction of the 3,4'-bi-1,2,4-triazole scaffold is the foundational step in the synthesis of the target compound. Several strategic approaches can be envisioned, each with its own merits and challenges.

Nucleophilic Substitution Reactions for Ring Linkage

One of the most direct conceptual pathways to forming the C-N bond that links the two triazole rings is through a nucleophilic substitution reaction. This typically involves the reaction of a nucleophilic nitrogen atom of one triazole ring with an electrophilic carbon atom of another. For instance, a 4-amino-1,2,4-triazole (B31798) derivative can act as the nucleophile, attacking a halogenated 1,2,4-triazole (B32235).

A potential route could involve the coupling of 4-amino-1,2,4-triazole with a 3-halo-1,2,4-triazole. The nitrogen atom at the 4-position of 4-amino-1,2,4-triazole is nucleophilic and can displace a halide from the 3-position of another triazole ring. mdpi.com Copper-catalyzed conditions, often referred to as Ullmann-type couplings, are frequently employed to facilitate such C-N bond formations between heterocyclic rings. nih.govproquest.comzsmu.edu.ua These reactions often require elevated temperatures and the use of a base.

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 4-Amino-1,2,4-triazole | 3-Bromo-1,2,4-triazole | CuI, Base (e.g., K2CO3), High-boiling solvent (e.g., DMF) | 3,4'-Bi-1,2,4-triazole |

Challenges in this approach include potential side reactions, such as self-coupling of the starting materials, and the need to control regioselectivity, especially if the triazole rings are unsymmetrically substituted.

Cyclization Pathways for Triazole Moiety Construction

Cyclization reactions are a cornerstone of heterocyclic chemistry and offer a powerful means to construct the triazole rings themselves, with the bi-triazole linkage being formed either concurrently or in a subsequent step. A common method involves the reaction of hydrazides with various one-carbon synthons. testbook.comfrontiersin.org

For instance, the Pellizzari reaction, which involves the condensation of an amide and a hydrazide at high temperatures, can form a 1,2,4-triazole ring. organic-chemistry.org To form a bi-triazole, one could envision a reaction between a triazole-containing hydrazide and a suitable amide or a dihydrazide with a dicarbonyl compound.

Another versatile approach is the Einhorn-Brunner reaction, which synthesizes 1,2,4-triazoles from the condensation of hydrazines with diacylamines. organic-chemistry.org By employing a hydrazine (B178648) derivative of a triazole, this method could be adapted for bi-triazole synthesis.

A representative cyclization approach could involve the following steps:

Synthesis of a key intermediate, such as a triazole-substituted acyl hydrazide.

Cyclization of this intermediate with a suitable reagent to form the second triazole ring.

For example, reacting a 1,2,4-triazole-4-carbohydrazide with an appropriate orthoester could lead to the formation of the second triazole ring linked at the 4-position.

[3+2] Cycloaddition Reactions in Bi-triazole Synthesis

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered heterocyclic rings, including 1,2,4-triazoles. nih.govthieme-connect.deresearchgate.netnih.gov This reaction typically involves a 1,3-dipole, such as a nitrile imine or an azide, and a dipolarophile, such as a nitrile or an alkyne.

To construct a 3,4'-bi-1,2,4-triazole, one could employ a triazole-containing 1,3-dipole or dipolarophile. For example, a nitrile ylide generated in situ could react with a triazole-substituted diazonium salt. mdpi.com Catalyst-dependent regioselectivity is a key feature of these reactions, with copper catalysts often favoring 1,4-disubstituted products and silver catalysts yielding 1,3-disubstituted triazoles. thieme-connect.de

A potential [3+2] cycloaddition strategy is summarized in the table below:

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product |

| Hydrazonoyl halide | 1,2,4-Triazole-4-carbonitrile | Base (e.g., Et3N) | 3,4'-Bi-1,2,4-triazole derivative |

| Aryl diazonium salt | Isocyanide attached to a triazole ring | Cu(II) or Ag(I) | Regioisomeric bi-triazoles |

Hydrazine-Based Synthetic Routes

Hydrazine and its derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. testbook.comnih.gov Many synthetic strategies for single triazole rings can be adapted for bi-triazole formation. A common method involves the reaction of acid hydrazides with carbon disulfide to form an intermediate, which is then treated with hydrazine hydrate (B1144303) to yield a 4-amino-3-mercapto-1,2,4-triazole. To create a bi-triazole, a dicarbohydrazide could be used as a starting material.

For the synthesis of a 3,4'-bi-1,2,4-triazole, a key intermediate would be a hydrazine derivative of a 1,2,4-triazole. For example, 4-amino-1,2,4-triazole itself can be considered a hydrazine derivative and can be further functionalized and cyclized. The reaction of 4-amino-1,2,4-triazole with formic acid can lead to the formation of a formylamino derivative, which upon heating can cyclize to form a triazolo[3,4-c]triazole, a fused bi-triazole system, which can then be rearranged or further modified.

Oxime Hydrochloride Pathway Considerations

The use of oximes and their hydrochlorides presents another avenue for 1,2,4-triazole synthesis. thieme-connect.de A notable method involves the reaction of oximes with hydrazonoyl hydrochlorides in the presence of a base like triethylamine. thieme-connect.de This reaction proceeds via a 1,3-dipolar cycloaddition mechanism to yield 1,3,5-trisubstituted 1,2,4-triazoles.

To apply this to the synthesis of a bi-triazole, one of the reactants would need to bear a pre-formed triazole moiety. For instance, a triazole-substituted aldehyde could be converted to its corresponding oxime. This oxime could then react with a hydrazonoyl hydrochloride to form the desired bi-triazole structure. The versatility of this method allows for the incorporation of various substituents on the triazole rings.

Regioselective Introduction of the Bromo Substituent at the 5-Position

Once the 3,4'-bi-1,2,4-triazole core is assembled, the final step is the regioselective introduction of the bromine atom at the 5-position of the newly formed triazole ring. Direct bromination of 1,2,4-triazoles can be challenging due to the presence of multiple nitrogen atoms that can be protonated or complexed with reagents, and multiple C-H bonds that can be substituted.

A highly effective method for the regioselective bromination of 1,2,4-triazoles at the C-5 position involves a deprotonation-halogenation sequence. This typically requires a strong base to selectively deprotonate the C-5 proton, followed by quenching with an electrophilic bromine source.

A specific protocol for the bromination of a substituted 1,2,4-triazole involves the use of n-butyllithium as the strong base at low temperatures (e.g., -70 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated intermediate is then treated with elemental bromine (Br2) to afford the 5-bromo-1,2,4-triazole derivative.

The proposed reaction is as follows:

| Substrate | Reagents | Conditions | Product |

| 3,4'-Bi-1,2,4-triazole | 1. n-Butyllithium 2. Bromine | Anhydrous THF, -70 °C to room temperature | 5-Bromo-2H-3,4'-bi-1,2,4-triazole |

The low temperature is crucial to control the reaction and prevent side reactions. The regioselectivity for the C-5 position is driven by the higher acidity of the C-5 proton compared to other protons on the triazole ring, a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms.

Electrophilic Bromination Strategies

Direct bromination of a pre-synthesized 3,4'-bi-1,2,4-triazole scaffold is a primary route for introducing the bromo-substituent. The electron-rich nature of the triazole rings facilitates electrophilic substitution.

Classical Brominating Agents : Reagents such as N-bromosuccinimide (NBS) are effective for the regioselective bromination of activated aromatic and heteroaromatic compounds. organic-chemistry.org The reaction can be performed in solvents like concentrated sulfuric acid for deactivated substrates or with additives like montmorillonite (B579905) K-10 clay to enhance reactivity and selectivity. organic-chemistry.org For the bi-triazole system, careful selection of reaction conditions would be crucial to ensure mono-bromination at the desired C5 position. Another efficient method involves using ammonium (B1175870) bromide as the bromine source with Oxone as an oxidant in methanol (B129727) or water, which proceeds at ambient temperature. organic-chemistry.org

Photo-induced Bromination : Modern approaches include photo-induced bromination, which can offer mild reaction conditions and high regioselectivity without the need for a photocatalyst. researchgate.net For instance, visible-light-driven strategies have been successfully employed for the bromination of various organic molecules, including α-diazo compounds using bromoform. researchgate.net This method operates through the formation of an electron donor-acceptor (EDA) complex and represents a greener alternative to traditional methods. researchgate.net

Directed Bromination Methods

To achieve high regioselectivity, directed C-H bond activation presents a powerful strategy. This involves the temporary installation of a directing group that positions a metal catalyst in proximity to the target C-H bond for functionalization.

Palladium-Catalyzed Halogenation : Rh(III) and Pd(0)-catalyzed C-H activation is a well-established method for the ortho-bromination and iodination of various aromatic compounds. organic-chemistry.org For a bi-triazole system, a directing group, such as a pyrimidyl or picolinamide (B142947) group attached to one of the triazole nitrogen atoms, could be used. This group would direct a palladium catalyst to selectively activate the C-H bond at the C5 position, facilitating its reaction with a bromine source like NBS or dibromoisocyanuric acid.

"Pre-join" Dehydrogenative Coupling : An innovative strategy involves a "pre-join" approach where two different azole molecules are linked by a temporary bridge. acs.orgnih.gov This allows for an intramolecular dehydrogenative coupling reaction, catalyzed by palladium, to form the biazole structure with high regio- and chemoselectivity. nih.gov If one of the starting triazole precursors is already brominated, this method could directly yield the final this compound.

Catalytic Systems and Reaction Conditions in Synthesis

The formation of the core 3,4'-bi-1,2,4-triazole structure relies heavily on catalytic systems that facilitate the necessary bond formations, often through cycloaddition or cross-coupling reactions.

Metal-Catalyzed Cycloadditions (e.g., Ag(I), Cu(I), Pd)

Metal catalysts are instrumental in controlling the regiochemistry and efficiency of triazole ring synthesis and subsequent coupling.

Palladium Catalysis : Palladium catalysts are versatile for creating the bi-heterocyclic linkage. For example, a Suzuki-Miyaura reaction can be employed, coupling a brominated triazole (like 3-bromo-1H-1,2,4-triazole) with a triazole-boronic acid derivative in the presence of a palladium catalyst and a base. rroij.com Palladium is also central to direct C-H arylation reactions, which can link two triazole rings. nih.gov For instance, Pd(OAc)2 in the presence of a phosphine (B1218219) ligand and a base can effectively couple 1-substituted 1,2,4-triazoles with halo-triazoles. nih.gov

Copper and Silver Catalysis : Copper and silver catalysts are particularly useful for the regioselective synthesis of the triazole rings themselves. isres.org For example, a catalyst-controlled cycloaddition of isocyanides with diazonium salts can yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on whether a Ag(I) or Cu(II) catalyst is used. isres.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is widely used to synthesize 1,2,3-triazole rings, which can be building blocks for more complex structures. beilstein-journals.orgnih.gov Copper has also been used for the amination of 1,2,3-triazole N-oxides, demonstrating its utility in functionalizing the triazole ring. nih.gov

Metal-Free and Green Chemistry Approaches

Growing environmental concerns have spurred the development of metal-free and green synthetic methods for triazole synthesis.

Metal-Free Cycloadditions : The synthesis of 1,2,4-triazoles can be achieved without metal catalysts. For example, 3,4,5-trisubstituted 1,2,4-triazoles can be prepared from hydrazides and secondary amides via trifluoroanhydride activation followed by microwave-induced cyclodehydration. isres.org Another metal-free approach involves the oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a renewable C1 synthon under mild conditions. isres.org

Alternative Energy Sources : Ultrasound irradiation and microwave heating are green chemistry tools that can significantly accelerate reaction rates, improve yields, and enhance selectivity in triazole synthesis. isres.orgnih.gov Ultrasound promotes acoustic cavitation, which can increase reactivity by a million-fold in some cases. nih.gov These methods often allow for reactions to be conducted in greener solvents or even under solvent-free conditions.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound requires a systematic evaluation of various reaction parameters to maximize yield and ensure high purity. researchgate.net High-performance liquid chromatography (HPLC) is typically used to confirm the purity of the final products, with a target of >95%. uliege.be

Key parameters for optimization include the choice of catalyst, solvent, base, reaction temperature, and the molar ratio of reactants. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically affect the outcome. nih.gov Similarly, in the synthesis of 1,2,4-triazoles, the concentration of reactants and reaction time are critical factors that are often kinetically controlled. researchgate.net

Below is a table summarizing key factors that are typically optimized in the synthesis of triazole derivatives.

| Parameter | Influence on Synthesis | Typical Conditions & Considerations |

| Catalyst/Ligand | Affects reaction rate, selectivity, and yield. The choice is crucial for C-H activation and cross-coupling reactions. | Pd(OAc)₂, Pd(PPh₃)₂Cl₂, Cu(I), Ag(I) salts. Ligands like phosphines are often required for Pd catalysis. nih.gov |

| Solvent | Influences solubility of reactants and intermediates, and can affect reaction mechanism and rate. | Toluene, DMF, Dioxane, Acetonitrile. Green solvents like water or ethanol (B145695) are preferred in green chemistry approaches. rroij.comisres.org |

| Base | Activates substrates or neutralizes acidic byproducts. The choice of base can be critical for reaction success. | K₂CO₃, K₃PO₄, Cs₂CO₃, Triethylamine (TEA). The strength and solubility of the base are important factors. rroij.comnih.govmdpi.com |

| Temperature | Controls the reaction kinetics. Higher temperatures can increase rates but may lead to side products or decomposition. | Ranges from 0°C to 150°C. Microwave or ultrasound can provide localized heating, accelerating reactions at lower bulk temperatures. isres.orgmdpi.com |

| Reactant Ratio | The stoichiometry of reactants can determine the product distribution and prevent the formation of byproducts. | Often optimized around a 1:1 or 1:1.1 molar ratio, but can vary depending on the specific reaction. researchgate.net |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to degradation. | Monitored by TLC or HPLC. Can range from a few hours to overnight. researchgate.netmdpi.com |

By carefully tuning these parameters, chemists can develop robust and efficient synthetic routes to obtain this compound with high yield and purity, facilitating its further study and application.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectra, vibrational spectra (Infrared and Raman), mass spectrometry, and X-ray crystallographic structure is not available in the surveyed scientific literature and chemical databases.

The request specified a detailed analysis based on the following outline:

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2h 3,4 Bi 1,2,4 Triazole

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Despite extensive searches for the synthesis, characterization, and spectroscopic properties of 5-Bromo-2H-3,4'-bi-1,2,4-triazole, no publications containing this specific information could be located. While data exists for various related compounds, such as other bromo-substituted triazoles or different isomers of bi-1,2,4-triazoles, no source provides the necessary data for the exact molecule .

This lack of information prevents the creation of an accurate and scientifically sound article as requested. The compound may be a novel chemical entity that has not yet been synthesized or whose characterization data has not been published in publicly accessible domains. Therefore, the detailed elucidation of its structure and properties as per the provided outline cannot be completed at this time.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

No published crystallographic data containing specific bond lengths, bond angles, or dihedral angles for this compound could be located.

Conformational Analysis in the Crystalline State

Detailed conformational analysis of this compound in the solid state is not available in the current body of scientific literature.

Investigation of Hydrogen Bonding Networks and Halogen Bonding Interactions

Specific studies on the hydrogen bonding and halogen bonding interactions within the crystal lattice of this compound have not been reported.

To facilitate future research and in the interest of scientific advancement, the synthesis and subsequent single-crystal X-ray diffraction analysis of this compound would be required to generate the data necessary for a comprehensive structural elucidation.

Quantum Chemical and Theoretical Investigations of 5 Bromo 2h 3,4 Bi 1,2,4 Triazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT has emerged as a powerful tool for examining the electronic characteristics and reactivity of molecular systems, including 1,2,4-triazole (B32235) derivatives. dnu.dp.uanih.gov By calculating various parameters, researchers can predict and explain the behavior of these compounds in chemical reactions.

Optimization of Molecular Geometry

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation of the molecule. For triazole derivatives, theoretical calculations are performed to determine bond lengths, bond angles, and dihedral angles. semanticscholar.org These calculated parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For instance, in a related compound, 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, the dihedral angle between the benzene (B151609) and triazole rings was determined to be 84.86 (2)°. nih.gov Such studies provide a detailed picture of the three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

Studies on various triazole derivatives have shown that substitutions on the triazole ring can alter the HOMO-LUMO energy gap. researchgate.net For example, the introduction of a bromine atom can affect the band gap due to the inductive effect. researchgate.net The energy gap can also be influenced by the solvent environment. ntu.edu.iq The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer interactions within the molecule. irjweb.comnih.gov

Table 1: Frontier Molecular Orbital Data for Selected Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 1A | - | - | 4.4871 | irjweb.com |

| pTRB | - | - | 2.587 | researchgate.net |

| pTB | - | - | 2.510 | researchgate.net |

| pTOB | - | - | 2.492 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In triazole derivatives, the nitrogen atoms of the triazole ring are often found in the red region, indicating their nucleophilic character. researchgate.net The MEP analysis helps in understanding intermolecular interactions and the sites where the molecule is likely to interact with other species. researchgate.net

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity Index, Chemical Potential)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. semanticscholar.org These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. A higher hardness value indicates greater stability. irjweb.com

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

These descriptors are calculated from the energies of the HOMO and LUMO and provide a comprehensive understanding of the molecule's chemical behavior. dnu.dp.uairjweb.com For instance, a high chemical hardness value suggests high stability and low reactivity. irjweb.com

Tautomeric Equilibria and Protonation Studies of Bi-1,2,4-triazoles

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, is a crucial aspect of the chemistry of 1,2,4-triazoles. researchgate.netresearchgate.netresearchgate.net The position of the tautomeric equilibrium can significantly influence the chemical reactivity and biological activity of these compounds. researchgate.net

Protonation studies are also vital for understanding the behavior of triazoles in acidic environments and their interactions with biological systems. dnu.dp.uanih.govnih.gov

Energetic Landscape of Tautomeric Forms

Theoretical calculations are employed to investigate the relative stabilities of different tautomeric forms of 1,2,4-triazole derivatives. researchgate.netufms.br By calculating the Gibbs free energies of the possible tautomers, researchers can predict the most stable form and the equilibrium distribution of the different tautomers. nih.gov

For substituted 1,2,4-triazoles, the nature and position of the substituents can significantly influence the tautomeric equilibrium. researchgate.netclockss.org For example, studies have shown that the location of the ring hydrogen is influenced by the electronic effects of the substituents at positions 3 and 5. clockss.org In some cases, metal coordination can be used to stabilize a less stable tautomer that is otherwise elusive. nih.gov The study of the energetic landscape provides a detailed understanding of the tautomeric preferences of these molecules.

Preferred Sites of Protonation in Acidic Environments

In acidic environments, the nitrogen atoms of the triazole rings in 5-Bromo-2H-3,4'-bi-1,2,4-triazole are susceptible to protonation. Identifying the preferred site of protonation is crucial for understanding the molecule's behavior in biological systems and acidic media. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most likely protonation sites by evaluating the proton affinities of the different nitrogen atoms.

For the parent 1,2,4-triazole, it is well-established that protonation preferentially occurs at the N4 position. This is because the resulting cation is more stabilized by resonance than cations formed by protonation at N1 or N2. The pKa of the 1,2,4-triazolium ion is approximately 2.45, indicating that 1,2,4-triazole is a weak base.

In the case of this compound, the situation is more complex due to the presence of two interconnected triazole rings and a bromine substituent. The bromine atom, being an electron-withdrawing group, is expected to decrease the basicity of the triazole ring to which it is attached. Consequently, the nitrogen atoms on the 5-bromo-1,2,4-triazole ring will have lower proton affinities compared to those on the unsubstituted 1,2,4-triazole ring.

The 2H-tautomer specification indicates that a hydrogen atom is attached to the N2' position of the second triazole ring. This leaves several nitrogen atoms as potential protonation sites: N1, N4 on the first ring, and N1', N4' on the second ring.

Theoretical studies on similar bi-heterocyclic systems suggest that the protonation site will be the one where the positive charge is best delocalized. Given the electron-withdrawing nature of the 5-bromo-1,2,4-triazol-3-yl group, the nitrogen atoms of the second triazole ring (at the 4'-position) are expected to be more basic. Therefore, the most probable site of protonation is the N4' atom of the second triazole ring.

To definitively determine the preferred site, a computational study would be required to calculate the gas-phase proton affinities for each nitrogen atom. The nitrogen with the highest proton affinity would be the most favorable site for protonation.

Table 1: Predicted Protonation Sites and Relative Basicities

| Potential Protonation Site | Ring | Substituent Effect | Predicted Basicity |

| N1 | 5-Bromo-1,2,4-triazole | Electron-withdrawing bromo group | Low |

| N4 | 5-Bromo-1,2,4-triazole | Electron-withdrawing bromo group | Very Low |

| N1' | 1,2,4-triazole | Electron-withdrawing 5-bromo-1,2,4-triazol-3-yl group | Moderate |

| N4' | 1,2,4-triazole | Electron-withdrawing 5-bromo-1,2,4-triazol-3-yl group | High |

This table is based on general principles of electronic effects in heterocyclic chemistry. Precise values would require specific DFT calculations for this compound.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is defined by the rotation around the C3-C4' single bond connecting the two triazole rings. This rotation gives rise to different conformers with varying energies. Understanding the conformational preferences and the energy barriers to rotation is essential for comprehending the molecule's flexibility and how it might interact with biological targets.

Computational methods, such as DFT, are employed to perform a potential energy surface (PES) scan by systematically changing the dihedral angle between the two rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers.

For related bitriazole systems, such as bi-1,2,3-triazoles, studies have shown that both planar and non-planar conformations can be energy minima. ekb.eg The planarity of the conformers is a balance between the stabilizing effect of π-conjugation across the two rings and the destabilizing steric hindrance between adjacent atoms.

In this compound, the most stable conformers are likely to be non-planar to minimize steric repulsion between the hydrogen atom at the C5' position of the second ring and the nitrogen atoms of the first ring. A fully planar conformation would likely be a high-energy transition state.

The rotational barrier is the energy difference between the most stable conformer (a minimum on the PES) and the transition state. This barrier provides information about the flexibility of the molecule. A low rotational barrier suggests that the molecule can easily interconvert between different conformations at room temperature. For similar biaryl compounds, these barriers are typically in the range of a few kcal/mol. ekb.eg

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Ring 1 - Ring 2) | Relative Energy (kcal/mol) | Nature of Stationary Point |

| 1 | ~40° | 0.0 | Minimum |

| 2 | ~140° | 0.5 | Minimum |

| TS1 | 0° | ~5.0 | Transition State |

| TS2 | 180° | ~4.5 | Transition State |

This is a hypothetical data table based on typical findings for similar bi-heterocyclic compounds. Actual values would need to be determined through specific calculations.

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization, especially when experimental data is unavailable. DFT calculations can be used to predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes. Key vibrational modes for this molecule would include N-H stretching, C-H stretching, C=N and N-N stretching within the triazole rings, and the C-Br stretching frequency. For related bromo-1,2,4-triazoles, characteristic ring vibrations and the C-Br stretch are important diagnostic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. These predicted chemical shifts are crucial for interpreting experimental NMR spectra and for confirming the structure of the molecule. The chemical shifts will be sensitive to the electronic environment of each nucleus, which is influenced by the bromo substituent and the linkage of the two triazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions in this compound are expected to be π → π* transitions within the aromatic triazole rings.

Table 3: Predicted Spectroscopic Data for a Model Compound (e.g., 5-Bromo-1H-1,2,4-triazole)

| Spectroscopic Technique | Predicted Data Type | Predicted Value |

| IR | Vibrational Frequency (cm⁻¹) | C-Br Stretch: ~650-750 |

| N-H Stretch: ~3100-3300 | ||

| Ring Vibrations: ~1400-1600 | ||

| ¹³C NMR | Chemical Shift (ppm) | C3: ~150 |

| C5: ~140 (broadened by Br) | ||

| ¹H NMR | Chemical Shift (ppm) | N-H: ~13-14 |

| C-H: ~8-9 | ||

| UV-Vis | λmax (nm) | ~210-230 |

This table presents typical predicted spectroscopic data for a related bromo-1,2,4-triazole as a reference. Specific predictions for this compound would require dedicated computational studies.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2h 3,4 Bi 1,2,4 Triazole

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom attached to the triazole ring serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups at this position.

Replacement of Bromine with Nitrogen-Containing Nucleophiles (e.g., Hydrazino groups)

The bromo group of 5-Bromo-2H-3,4'-bi-1,2,4-triazole can be displaced by nitrogen-containing nucleophiles. A key example is the reaction with hydrazine (B178648) to introduce a hydrazino group. The hydrazino group is a versatile functional group that can undergo further reactions, such as condensation with carbonyl compounds to form hydrazones. This substitution is a valuable strategy for creating derivatives with potential applications in various fields. The presence of the hydrazino group can also facilitate cyclization reactions, leading to the formation of fused heterocyclic systems.

Reaction with Oxygen and Sulfur Nucleophiles

Similar to nitrogen nucleophiles, oxygen and sulfur nucleophiles can also displace the bromine atom in this compound. Reactions with alkoxides or phenoxides can introduce ether linkages, while reactions with thiols or their corresponding salts lead to the formation of thioethers. acs.orgnih.gov For instance, S-alkylation of triazole-3-thiols can be achieved using halogenated compounds in a basic medium. mdpi.com These reactions significantly expand the range of accessible derivatives, allowing for the fine-tuning of the molecule's properties. The introduction of sulfur-containing moieties is of particular interest due to their prevalence in biologically active compounds. researchgate.netnih.gov

Carbon-Carbon Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent in this compound makes it an excellent substrate for such transformations.

Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. libretexts.org It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.org this compound can be effectively coupled with various aryl and alkyl boronic acids or their esters to produce arylated and alkylated derivatives. nih.govrsc.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules containing the bi-1,2,4-triazole scaffold. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-2H-3,4'-bi-1,2,4-triazole |

| This compound | Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 5-Methyl-2H-3,4'-bi-1,2,4-triazole |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 5-(4-Methoxyphenyl)-2H-3,4'-bi-1,2,4-triazole |

Sonogashira and Heck Coupling Reactions

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can undergo Sonogashira coupling with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction introduces an alkyne functional group, which can be further elaborated, for example, through click chemistry or conversion to other functional groups.

The Heck reaction, on the other hand, involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This provides a method for the vinylation of this compound, leading to the formation of styryl-type derivatives. The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

Table 2: Comparison of Sonogashira and Heck Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Functional Group |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkyne |

| Heck | Alkene | Pd catalyst, Base | Alkene |

Supramolecular Assembly and Self Organization of 5 Bromo 2h 3,4 Bi 1,2,4 Triazole

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules. For a molecule like 5-Bromo-2H-3,4'-bi-1,2,4-triazole, one would anticipate the involvement of hydrogen bonds, halogen bonds, and π-π stacking interactions. Research on other substituted 1,2,4-triazoles confirms the importance of these forces in their crystal structures. researchgate.netresearchgate.netnih.gov For instance, studies on other bromo-substituted heterocyclic compounds demonstrate the significant role of Br···N or Br···O halogen bonds in directing crystal packing. researchgate.netscispace.com Similarly, the aromatic nature of the triazole rings suggests that π-π stacking would be a key feature in its solid-state arrangement. researchgate.netnih.govrsc.org

Hydrogen Bonding Patterns in Crystal Lattices

The 2H-tautomer of the bi-1,2,4-triazole structure contains potential hydrogen bond donors (N-H groups) and acceptors (the nitrogen atoms of the triazole rings). In the solid state, these would likely form extensive networks that define the crystal lattice. In related triazole derivatives, a variety of hydrogen bonding motifs, such as chains and dimers, have been observed. nih.govmdpi.com A detailed analysis would require single-crystal X-ray diffraction data, which is not available for this compound.

Crystal Engineering and Solid-State Architectures

Crystal engineering involves the rational design of solid-state structures by controlling intermolecular interactions. rsc.org By understanding the interplay of hydrogen bonding, halogen bonding, and π-π stacking, it would be theoretically possible to predict and create different polymorphs or co-crystals of this compound with desired properties. However, without empirical data on its crystallization behavior and intermolecular interaction preferences, any discussion on its specific solid-state architectures would be purely speculative.

Supramolecular Polymer Formation

The bifunctional nature of the bi-triazole unit, with its multiple sites for non-covalent interactions, suggests its potential as a monomer for the construction of supramolecular polymers. These are long-chain structures held together by reversible, non-covalent bonds. Triazole units have been successfully incorporated into polymeric chains, often for applications like proton-conducting membranes. The specific conditions under which this compound might form such polymers, and the properties of the resulting materials, are unknown.

Applications in Advanced Materials Science Based on 5 Bromo 2h 3,4 Bi 1,2,4 Triazole Frameworks

Role as Building Blocks for Functional Materials (e.g., sensor development, optoelectronics)

No research has been found that utilizes 5-Bromo-2H-3,4'-bi-1,2,4-triazole as a building block for sensors, optoelectronic devices, or other functional materials.

Integration into Polymer Chemistry

There are no published reports on the integration of this compound into any polymer structures.

Further research and synthesis of this specific compound would be required before its properties and potential applications can be scientifically evaluated and described.

Mechanistic Insights into Biological Interactions of 5 Bromo 2h 3,4 Bi 1,2,4 Triazole Derivatives

Molecular Target Identification and Binding Mechanisms

The biological activity of 5-Bromo-2H-3,4'-bi-1,2,4-triazole derivatives is predicated on their interaction with specific molecular targets, primarily enzymes and receptors. The nature of these interactions, whether inhibitory or modulatory, is key to their therapeutic potential.

Enzyme Inhibition Pathways

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in the design of enzyme inhibitors. The nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, as well as coordinating with metal ions present in the active sites of metalloenzymes.

Metalloproteinases:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions. While direct studies on this compound are not available, related triazole derivatives have been investigated as MMP inhibitors. For instance, focused 1,2,4-triazole-1,2,3-triazole molecular hybrids have been designed as non-hydroxamate inhibitors of MMP-2 and MMP-9. nih.gov These compounds are thought to interact with the zinc ion in the enzyme's active site, a mechanism that could potentially be shared by this compound derivatives. The triazole rings in these hybrids are considered privileged motifs for MMP-2/9 inhibition. nih.gov

Sterol Biosynthesis Enzymes:

A primary mechanism of action for many azole-based antifungal agents is the inhibition of sterol biosynthesis, crucial for maintaining the integrity of fungal cell membranes. Specifically, these compounds target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. nih.govnih.gov The nitrogen atoms of the triazole ring bind to the heme iron atom in the enzyme's active site, disrupting the process. drugbank.com Given that bromo-substituted triazole derivatives have shown potent antifungal activity, it is plausible that this compound derivatives could also exert their antifungal effects through this pathway. nih.gov The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately compromising fungal cell membrane integrity. nih.govresearchgate.net

Receptor Modulation Mechanisms

The structural scaffold of 1,2,4-triazole derivatives allows them to interact with various receptors, leading to the modulation of their activity. While specific data for this compound is lacking, studies on other triazole compounds provide insights into potential receptor interactions. For example, certain 1,2,4-triazole derivatives have been synthesized as ligands for the 5-HT(1A) serotonin (B10506) receptor. The amino group on the triazole ring was found to be a critical structural feature for selectivity towards this receptor. This suggests that modifications to the this compound structure could potentially lead to derivatives with receptor modulating activities.

Interference with Specific Cellular and Biochemical Pathways

Beyond direct interaction with enzymes and receptors, this compound derivatives may interfere with essential cellular and biochemical pathways, contributing to their biological effects.

Disruption of Cell Wall Synthesis

As an extension of the inhibition of sterol biosynthesis, the disruption of the fungal cell wall is a key consequence of the action of many azole antifungals. The fungal cell wall is a dynamic structure essential for cell viability, and its synthesis is a complex process. By inhibiting the production of ergosterol, a vital component of the fungal cell membrane, this compound derivatives could indirectly disrupt the proper formation and function of the cell wall, leading to fungal cell death. nih.govnih.govdrugbank.com Furthermore, some bromo-substituted triazole derivatives have demonstrated antibacterial activity, suggesting potential interference with bacterial cell wall synthesis as well, a pathway distinct from that in fungi. nih.govnih.gov

Modulation of Calcium Signaling Pathways

While direct evidence for the interaction of this compound with calcium signaling pathways is not available, the broader class of triazole compounds has been implicated in modulating ion channel functions. Alterations in intracellular calcium levels are critical for a multitude of cellular processes, and disruption of calcium homeostasis can lead to apoptosis and other cellular dysfunctions. Future research may explore whether this particular bi-triazole derivative can influence calcium channels or other components of the calcium signaling cascade.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds. For 1,2,4-triazole derivatives, SAR studies have provided valuable insights.

For instance, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the nature of the substituent on the phenyl ring significantly impacted antibacterial activity. nih.gov A compound with a para-phenoxy group exhibited broad-spectrum activity. nih.gov In another study of ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, substitutions on the triazole ring were shown to be critical for potency against MRSA. nih.gov

For antifungal activity, the presence of a 3,6-dibromocarbazole (B31536) moiety in carbazole-triazole conjugates was found to be important for depolarizing the fungal membrane potential. nih.gov This highlights the potential significance of the bromo-substituent in this compound for its biological activity.

The table below summarizes the antibacterial activity of some bromo-substituted 1,2,4-triazole derivatives, illustrating the influence of different structural modifications.

| Compound ID | Substituent at C-5 of Isatin | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Schiff Base of Isatin Derivative | Chloro | S. aureus | 25 | nih.gov |

| Schiff Base of Isatin Derivative | Chloro | B. subtilis | 27 | nih.gov |

| Schiff Base of Isatin Derivative | Chloro | P. aeruginosa | 20 | nih.gov |

| Schiff Base of Isatin Derivative | Chloro | E. coli | 22 | nih.gov |

| Schiff Base of Isatin Derivative | Bromo | S. aureus | 26 | nih.gov |

| Schiff Base of Isatin Derivative | Bromo | B. subtilis | 24 | nih.gov |

| Schiff Base of Isatin Derivative | Bromo | P. aeruginosa | 21 | nih.gov |

| Schiff Base of Isatin Derivative | Bromo | E. coli | 23 | nih.gov |

| Ciprofloxacin (Standard) | - | S. aureus | 28 | nih.gov |

| Ciprofloxacin (Standard) | - | B. subtilis | 30 | nih.gov |

| Ciprofloxacin (Standard) | - | P. aeruginosa | 25 | nih.gov |

| Ciprofloxacin (Standard) | - | E. coli | 27 | nih.gov |

Molecular Docking and Computational Approaches to Ligand-Target Interactions

Molecular docking and computational studies are pivotal in elucidating the mechanistic basis of the biological activity of 5-bromo-1,2,4-triazole derivatives. These in silico techniques provide valuable insights into the specific interactions between these ligands and their biological targets at a molecular level, guiding the rational design of more potent and selective agents.

Recent research has focused on understanding how bromo-substituted 1,2,4-triazole scaffolds interact with the active sites of various enzymes and proteins implicated in different disease pathologies. These computational approaches have been instrumental in predicting binding affinities, identifying key amino acid residues involved in the interaction, and characterizing the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions.

A study on a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs investigated their potential as anticancer agents through molecular docking. nih.gov The findings revealed that these compounds could effectively bind to the active sites of various cancer-related proteins. For instance, compound 4e showed significant interactions with the CNS cancer cell line SNB-75, while compound 4i was identified as a promising candidate against several cancer cell lines, including SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5. nih.gov The interactions were primarily stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues within the binding pocket.

Similarly, investigations into pyridopyrazolo-triazole derivatives, including those with bromo-substitutions, have demonstrated their potential as anticancer agents through molecular docking studies. These compounds were docked against the active site of relevant proteins (PDB ID: 5IVE), with a pyridopyrazolo-triazine derivative showing a high free binding energy of -7.8182 kcal/mol. nih.gov

In the context of antimicrobial research, molecular docking of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives against histidine kinase (PDB ID: 1A0B), a potential antifungal target, has been performed. zsmu.edu.ua The studies indicated a high affinity of these compounds for the enzyme's active site, with interactions predominantly driven by van der Waals forces and π-bonds. zsmu.edu.ua

Furthermore, the antimicrobial potential of furochromone derivatives condensed with 1,2,4-triazole has been explored through molecular docking against DNA gyrase (PDB ID: 1HNJ). The results highlighted that furochromenotriazolopyrimidine derivatives exhibited excellent binding patterns within the active site of the enzyme, suggesting a plausible mechanism for their antimicrobial activity. mdpi.com

The collective findings from these computational studies underscore the importance of the bromo-substitution on the triazole ring system in mediating biological activity. The specific placement and nature of these interactions provide a solid foundation for the structure-activity relationship (SAR) studies and the future design of novel 5-bromo-1,2,4-triazole derivatives with enhanced therapeutic potential.

Future Research Directions and Emerging Paradigms for 5 Bromo 2h 3,4 Bi 1,2,4 Triazole

Development of Novel and Efficient Synthetic Methodologies (e.g., Flow Chemistry, Photo-redox Catalysis)

The synthesis of 5-Bromo-2H-3,4'-bi-1,2,4-triazole and its derivatives can be significantly advanced by adopting modern synthetic strategies. Traditional batch syntheses often face challenges in terms of safety, scalability, and efficiency. rsc.org

Flow Chemistry: Continuous-flow processing offers a safer, more efficient, and scalable alternative for the synthesis of triazoles. rsc.orgnih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. beilstein-journals.org The use of heterogeneous catalysts, like copper-on-charcoal, in flow reactors can further enhance the sustainability of the process by allowing for catalyst recycling. nih.gov The development of a robust flow synthesis protocol for this compound would be a significant step forward, enabling gram-scale production for further studies. beilstein-journals.org

Photo-redox Catalysis: This emerging field utilizes visible light to initiate chemical transformations, offering a green and powerful tool for C-H functionalization and the formation of C-C and C-heteroatom bonds. nih.govnih.govacs.org The application of photoredox catalysis to the synthesis of triazole derivatives has shown promise, enabling reactions under mild conditions. researchgate.net Investigating photoredox-catalyzed pathways for the synthesis and functionalization of this compound could lead to novel derivatives with unique properties that are inaccessible through traditional thermal methods. nih.govchemrxiv.org

| Synthetic Method | Advantages | Potential Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. rsc.orgnih.gov | Development of efficient and scalable synthesis protocols. beilstein-journals.org |

| Photo-redox Catalysis | Mild reaction conditions, high selectivity, access to unique reaction pathways. nih.govnih.gov | Synthesis of novel functionalized derivatives. researchgate.net |

Exploration of Advanced Coordination and Supramolecular Architectures

The nitrogen-rich 1,2,4-triazole (B32235) rings in this compound make it an excellent ligand for the construction of coordination polymers and supramolecular assemblies. wikipedia.org The bromine substituent provides an additional site for halogen bonding, further expanding the possibilities for creating complex architectures.

Future research should focus on systematically studying the coordination behavior of this compound with various metal ions. This could lead to the discovery of new metal-organic frameworks (MOFs) with interesting properties, such as porosity, catalytic activity, or luminescence. mdpi.com The investigation of supramolecular assemblies through hydrogen and halogen bonding could reveal novel crystal structures with unique packing arrangements and physical properties. nih.gov

Design of Multi-Functional Materials with Tunable Properties

The inherent properties of the bitriazole core, combined with the bromo-substituent, offer a platform for designing multi-functional materials. mdpi.com The bromine atom can be a versatile handle for further chemical modifications, allowing for the fine-tuning of the material's properties. nih.gov

For instance, by introducing different functional groups, it may be possible to create materials that exhibit a combination of properties, such as:

Energetic and Optical Properties: Combining the high-energy nature of the triazole rings with chromophoric groups could lead to energetic materials with tailored optical signatures.

Luminescence and Sensing Capabilities: The development of fluorescent derivatives could be explored for applications in chemical sensing. dergipark.org.tr

Antimicrobial and Anticancer Activities: Many 1,2,4-triazole derivatives have shown significant biological activity. researchgate.netnih.govnih.govresearchgate.net Future work could focus on synthesizing and evaluating derivatives of this compound for their potential as therapeutic agents. bohrium.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

The vast chemical space of possible derivatives of this compound makes experimental exploration a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate materials discovery. arxiv.orgresearchgate.net

By building datasets of known triazole-based compounds and their properties, ML models can be trained to predict the characteristics of new, unsynthesized molecules. nih.govresearchgate.net This data-driven approach can:

Identify Promising Candidates: AI can screen virtual libraries of compounds to identify those with the highest probability of possessing desired properties, such as high energy density or specific biological activity. arxiv.orgnih.gov

Predict Reaction Outcomes: ML models can help in predicting the feasibility and outcome of synthetic reactions, thus optimizing experimental efforts.

Elucidate Structure-Property Relationships: These computational tools can help in understanding the complex relationships between the molecular structure and the observed properties, guiding the rational design of new materials. researchgate.net

The main challenge in this area is often the limited availability of high-quality data for training the models, a common issue in the "small data" world of materials science. acs.org

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. researchgate.netfrontiersin.org Future work on this compound should prioritize the development of sustainable and environmentally benign processes. mdpi.com

This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or bio-based solvents. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. frontiersin.org

Catalytic Methods: Employing catalytic methods, including biocatalysis and the use of recyclable heterogeneous catalysts, to reduce the generation of stoichiometric waste. nih.govnih.govrsc.org

Microwave and Ultrasound-Assisted Synthesis: These non-traditional activation methods can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.netnih.gov

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of advanced materials with a wide range of applications while adhering to the principles of sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2H-3,4'-bi-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination of precursor triazoles using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux with benzoyl peroxide as a radical initiator. Yields (~65%) depend on stoichiometry, solvent purity, and reaction time . Alternative routes may include cyclization of hydrazide intermediates with brominated aryl aldehydes, followed by purification via column chromatography (e.g., silica gel, chloroform/ethanol eluent) .

- Key Parameters :

- Temperature: 70–80°C for NBS-mediated bromination.

- Catalysts: Benzoyl peroxide (0.1–0.3 eq) for radical stability.

- Solvent: CCl₄ or DMF for polar intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Characterization Workflow :

NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, triazole carbons at δ 140–150 ppm) .

IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~600 cm⁻¹ (C-Br vibration) confirm triazole and bromine functionality .

X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 84.86° in analogous triazoles) and hydrogen-bonding networks .

- Data Interpretation : Discrepancies in melting points or spectral shifts may indicate impurities; recrystallization (water/ethanol) is recommended .

Advanced Research Questions

Q. How do substituent effects and DFT studies inform the electronic properties of this compound?

- Computational Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron-withdrawing effects from bromine, lowering HOMO-LUMO gaps (~4.5 eV) and enhancing electrophilicity. Charge distribution maps show localized negative charge on triazole nitrogens, influencing reactivity in nucleophilic substitutions .

- Substituent Impact : Trifluoromethyl or methyl groups at adjacent positions alter π-stacking interactions in crystal lattices, as observed in analogous compounds (e.g., 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole) .

Q. What structure-activity relationships (SAR) govern the biological activity of brominated triazoles?

- Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration. For example, 5-(4-Bromobenzyl)-triazole derivatives show MIC values of 8–16 µg/mL against S. aureus due to hydrophobic interactions with bacterial enzymes .

- Anticancer Potential : Substitution at the 3-position (e.g., methyl groups) increases cytotoxicity (IC₅₀: 12–18 µM in HeLa cells) by intercalating DNA or inhibiting topoisomerase II .

- SAR Table :

| Substituent Position | Biological Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 5-Bromo, 3-Methyl | S. aureus | 16 µg/mL | |

| 5-Bromo, 7-Trifluoromethyl | HeLa Cells | 14 µM |

Q. How can contradictory data on synthetic yields or biological efficacy be resolved?

- Case Study : Reported yields for NBS-mediated bromination vary (50–75%) due to competing side reactions (e.g., di-bromination). Mitigation strategies include:

- Stoichiometric Control : Limit NBS to 1.2–1.5 eq.

- Temperature Gradients : Stepwise heating (40°C → 80°C) to suppress radical recombination .

Methodological Recommendations

- Synthetic Optimization : Employ Design of Experiments (DoE) to map parameter interactions (e.g., solvent polarity vs. reaction time).

- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯O bonds in crystal packing) .

- Computational Validation : Cross-validate DFT results with experimental UV-Vis spectra (λmax shifts correlate with HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.